3-Butoxy-1-propanol physical and chemical properties
3-Butoxy-1-propanol physical and chemical properties
An In-depth Technical Guide to 3-Butoxy-1-propanol: Physical and Chemical Properties
Introduction
3-Butoxy-1-propanol, identified by the CAS number 10215-33-5, is an organic compound classified as a propylene (B89431) series glycol ether.[1][2] Structurally, it features a butoxy group attached to a propanol (B110389) backbone.[1] This bifunctional nature, possessing both an ether and an alcohol group, imparts amphiphilic properties, allowing it to dissolve a variety of polar and non-polar substances.[1] Commonly known by synonyms such as n-butoxypropanol and propylene glycol mono-n-butyl ether, it is a colorless liquid with an ether-like odor.[3][4] Its versatile solvent properties make it a valuable component in numerous industrial applications, including paints, coatings, cleaning agents, adhesives, and as a chemical intermediate.[1][2][3]
Physical and Chemical Properties
The physical and chemical characteristics of 3-Butoxy-1-propanol are summarized below. These properties are crucial for its handling, application, and formulation in various industrial processes.
| Property | Value |
| Identifiers | |
| IUPAC Name | 3-butoxypropan-1-ol |
| CAS Number | 10215-33-5[3][5] |
| Molecular Formula | C₇H₁₆O₂[1][3][5][6] |
| Molecular Properties | |
| Molecular Weight | 132.20 g/mol [1][3][6] |
| Exact Mass | 132.115029749 Da[5][6] |
| Physical Properties | |
| Appearance | Colorless liquid[3][4] |
| Odor | Ether-like[3][4] |
| Density | 0.893 g/cm³[3][5] |
| Boiling Point | 170.1 °C[3][5] |
| Melting Point | -100 °C[3][5] |
| Flash Point | 58.9 °C[3][5] |
| Vapor Pressure | 0.0472 mmHg at 25°C[5] |
| Refractive Index | 1.4174[3][5] |
| Solubility | Partially miscible with water[2][3] |
| Chemical Descriptors | |
| XLogP3 | 1[5] |
| Hydrogen Bond Donor Count | 1[5] |
| Hydrogen Bond Acceptor Count | 2[5] |
| Rotatable Bond Count | 6[5] |
Chemical Reactivity
The chemical behavior of 3-Butoxy-1-propanol is dictated by its hydroxyl and ether functional groups.
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.[1]
-
Oxidation: Under controlled conditions, the primary alcohol group can be oxidized to an aldehyde or a carboxylic acid.[1]
-
Dehydration: Acid-catalyzed dehydration can lead to the formation of alkenes.[1]
-
Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids.[1]
-
Hazardous Reactions: It may react with strong acids and strong oxidizing agents.[4] Thermal decomposition occurs if not used according to specifications.[4]
Experimental Protocols
The determination of the physical and chemical properties of 3-Butoxy-1-propanol involves standard laboratory techniques. While specific experimental reports for this compound are not detailed in the provided search results, the following are general and widely accepted methodologies.
1. Determination of Boiling Point: The boiling point is typically determined by distillation. The sample is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium, recorded as the vapor temperature when the first drop of distillate is collected, is the boiling point. For accuracy, the thermometer bulb should be positioned just below the side arm of the distillation flask.
2. Measurement of Density: Density can be measured using a pycnometer or a hydrometer. The pycnometer method involves accurately weighing the empty vessel, then weighing it filled with the sample liquid, and finally weighing it filled with a reference substance of known density (like water). The density is calculated from these masses and the known density of the reference.
3. Flash Point Determination: The flash point is commonly measured using a closed-cup apparatus (e.g., Pensky-Martens or Tag Closed Cup tester). The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.
4. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy is used to identify the functional groups. A sample is placed in the path of an infrared beam, and the absorption of energy at different wavelengths is measured, revealing characteristic peaks for the O-H (alcohol) and C-O-C (ether) bonds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[6] The chemical shifts, splitting patterns, and integration of the signals in the spectra help to confirm the arrangement of protons and carbon atoms within the 3-Butoxy-1-propanol molecule.
Diagrams and Workflows
Caption: A simplified diagram illustrating a common synthesis route for 3-Butoxy-1-propanol.
Caption: Workflow showing the function of 3-Butoxy-1-propanol in a paint formulation.
Caption: A logical workflow for the quality control analysis of 3-Butoxy-1-propanol.
References
- 1. Buy 3-Butoxy-1-propanol (EVT-317842) | 10215-33-5 [evitachem.com]
- 2. BUTOXYPROPANOL - Ataman Kimya [atamanchemicals.com]
- 3. innospk.com [innospk.com]
- 4. moellerchemie.com [moellerchemie.com]
- 5. 3-Butoxy-1-propanol|lookchem [lookchem.com]
- 6. 3-Butoxy-1-propanol | C7H16O2 | CID 82457 - PubChem [pubchem.ncbi.nlm.nih.gov]
